2-Bromo-1-(chloromethyl)-3-iodobenzene
Description
2-Bromo-1-(chloromethyl)-3-iodobenzene is a halogenated aromatic compound with a benzene core substituted at positions 1, 2, and 3 by chloromethyl, bromo, and iodo groups, respectively. Its molecular formula is C₇H₅BrClI, and it is characterized by the reactivity of its halogen substituents and the steric effects imposed by their positions. This compound is primarily used in organic synthesis, particularly in cross-coupling reactions and as a precursor for pharmaceuticals or agrochemicals.
Properties
Molecular Formula |
C7H5BrClI |
|---|---|
Molecular Weight |
331.37 g/mol |
IUPAC Name |
2-bromo-1-(chloromethyl)-3-iodobenzene |
InChI |
InChI=1S/C7H5BrClI/c8-7-5(4-9)2-1-3-6(7)10/h1-3H,4H2 |
InChI Key |
DCFHLYOWBUVAFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(chloromethyl)-3-iodobenzene typically involves the halogenation of a benzene derivative. One common method is the sequential halogenation of 1-(chloromethyl)-3-iodobenzene. The reaction conditions often involve the use of bromine in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 2-Bromo-1-(chloromethyl)-3-iodobenzene may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(chloromethyl)-3-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: The presence of multiple halogen atoms makes it suitable for coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride can be used under acidic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can form biaryl compounds.
Scientific Research Applications
2-Bromo-1-(chloromethyl)-3-iodobenzene has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the development of bioactive compounds and pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(chloromethyl)-3-iodobenzene depends on the specific reactions it undergoes. In substitution reactions, the halogen atoms can be replaced by nucleophiles or electrophiles, leading to the formation of new compounds. The molecular targets and pathways involved vary based on the specific application and the nature of the substituents introduced.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Halogen Variations
2-Bromo-1-(bromomethyl)-3-iodobenzene
- Molecular Formula : C₇H₅Br₂I
- Molecular Weight : 375.82 g/mol
- CAS RN : 1261649-03-9
- Key Differences : Replaces the chloromethyl group with a bromomethyl group. The bromine atom increases molecular weight and alters reactivity in nucleophilic substitutions due to weaker C-Br bonds compared to C-Cl bonds. Requires storage at 0–6°C to prevent decomposition .
4-Bromo-2-(chloromethyl)-1-iodobenzene
- Molecular Formula : C₇H₅BrClI
- Molecular Weight : 328.38 g/mol
- CAS RN : 1261817-10-0
- Key Differences : Halogen substituents are repositioned (bromo at position 4, chloromethyl at 2, iodo at 1). This isomer may exhibit distinct electronic effects due to the para-substituted bromine, influencing aromatic electrophilic substitution patterns .
1-Bromo-3-chloro-5-iodobenzene
- Molecular Formula : C₆H₃BrClI
- CAS RN : 13101-40-1
- Key Differences: Lacks a methyl group but features bromo, chloro, and iodo substituents in the 1, 3, and 5 positions.
Functional Group Variations
2-Bromo-1-[3-bromo-5-(chloromethyl)-4-hydroxyphenyl]ethanone
- Molecular Formula : C₉H₇Br₂ClO₂
- Key Differences: Incorporates a ketone group and hydroxyl substituent, significantly altering polarity and hydrogen-bonding capacity. The hydroxyl group increases solubility in polar solvents compared to the non-polar target compound .
1-Bromo-3-chloro-5-fluoro-2-iodobenzene
- Molecular Formula : C₆H₂BrClFI
- CAS RN : 1000577-66-1
Physicochemical and Commercial Properties
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